N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with chlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide stands out due to its unique quinoline core and the specific substitution pattern.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-30-17-7-5-13(6-8-17)14-9-19-22(20(27)10-14)18(12-21(28)26-19)23(29)25-16-4-2-3-15(24)11-16/h2-8,11,14,18H,9-10,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
OXVDZJSMELHLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)C2 |
Origin of Product |
United States |
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